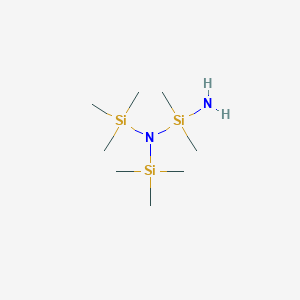
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C8H26N2Si3 It is known for its unique structure, which includes two trimethylsilyl groups attached to a silanediamine core
准备方法
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of dimethylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of this compound.
化学反应分析
Types of Reactions
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce silanes.
科学研究应用
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: This compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials, such as silicone polymers and resins.
作用机制
The mechanism by which 1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silicon-containing compounds, which are of interest in both research and industrial applications.
相似化合物的比较
Similar Compounds
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)methanamine
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)ethanamine
- 1,1-Dimethyl-N,N-bis(trimethylsilyl)propanamine
Uniqueness
1,1-Dimethyl-N,N-bis(trimethylsilyl)silanediamine is unique due to its specific structure, which includes a silanediamine core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in various fields.
属性
CAS 编号 |
17883-19-1 |
|---|---|
分子式 |
C8H26N2Si3 |
分子量 |
234.56 g/mol |
IUPAC 名称 |
[[[amino(dimethyl)silyl]-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C8H26N2Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h9H2,1-8H3 |
InChI 键 |
WQQNRCGNWRVYBY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



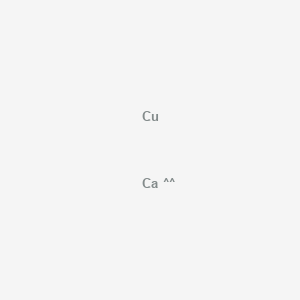
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
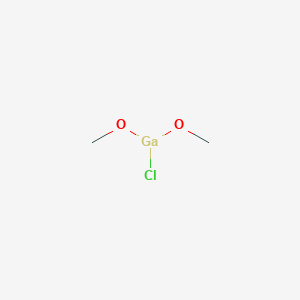
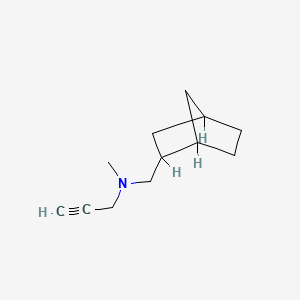
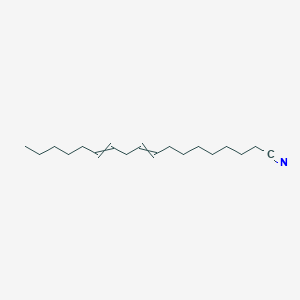
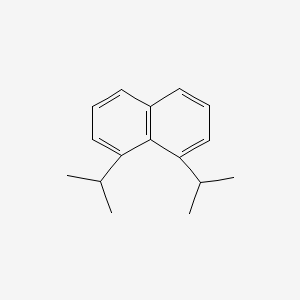

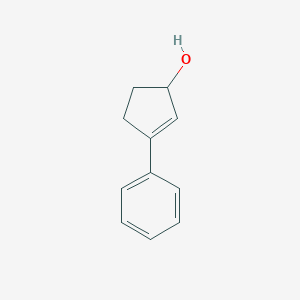
![2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2-methyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14710616.png)
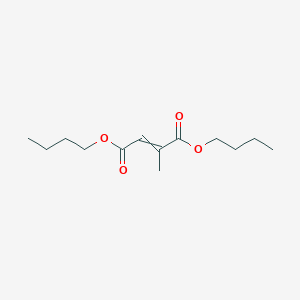
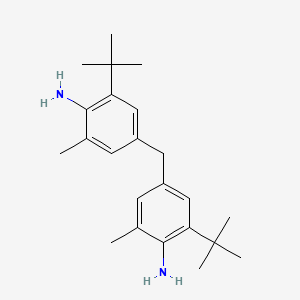
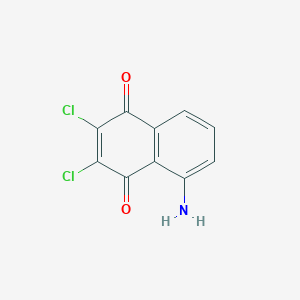
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
